4-Chloro-2-iodophenol chemical properties
4-Chloro-2-iodophenol chemical properties
An In-depth Technical Guide to 4-Chloro-2-iodophenol: Properties, Synthesis, and Applications
Introduction
4-Chloro-2-iodophenol is a halogenated aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique substitution pattern, featuring a hydroxyl group and two different halogens on a benzene ring, imparts distinct reactivity that makes it a valuable building block for more complex molecules. For researchers and professionals in drug development and material science, understanding the nuanced chemical properties of this compound is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of 4-Chloro-2-iodophenol, detailing its physicochemical properties, synthesis, reactivity, and safety protocols, grounded in established scientific principles.
Chemical Identity and Molecular Structure
4-Chloro-2-iodophenol is systematically identified by several key descriptors that are crucial for database searches and regulatory compliance.
| Identifier | Value |
| CAS Number | 71643-66-8[1][2][3] |
| Molecular Formula | C₆H₄ClIO[3][4][5] |
| Molecular Weight | 254.45 g/mol [3][5][6] |
| IUPAC Name | 4-chloro-2-iodophenol[5][7] |
| InChI | 1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[5][7] |
| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N[5][7] |
| SMILES | C1=CC(=C(C=C1Cl)I)O[5] |
The arrangement of the chloro, iodo, and hydroxyl groups on the phenol ring dictates its reactivity and steric profile.
Caption: 2D structure of 4-Chloro-2-iodophenol.
Physicochemical Properties
The physical and chemical characteristics of 4-Chloro-2-iodophenol are fundamental to its handling, storage, and application in reactions.
| Property | Value / Description | Source(s) |
| Appearance | White to pale yellow or orange crystalline powder. | [2][4] |
| Melting Point | 75.0 to 79.0 °C | [2] |
| Boiling Point | 225.1 ± 20.0 °C (Predicted) | [2] |
| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.07 ± 0.18 (Predicted) | [2] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [4] |
Spectroscopic Data
Characterization of 4-Chloro-2-iodophenol is routinely performed using standard spectroscopic methods. While raw spectra are best viewed in dedicated databases, their availability is a key piece of information for identity confirmation.
-
Mass Spectrometry (MS): GC-MS data for 4-Chloro-2-iodophenol is available in the NIST Mass Spectrometry Data Center, which provides fragmentation patterns crucial for structural elucidation.[5]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the O-H bond, C-O bond, and aromatic C-H and C-C bonds, as well as the C-Cl and C-I stretches.[5]
Synthesis and Reactivity
Synthetic Protocol: Diazotization-Iodination
A common and efficient method for synthesizing 4-Chloro-2-iodophenol is through the diazotization of 2-amino-4-chlorophenol, followed by a Sandmeyer-type reaction with potassium iodide.[2][8] This pathway is favored due to the ready availability of the starting materials and the high yields achievable.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-4-chlorophenol (e.g., 50 g, 0.35 mol) in a 2.5N hydrochloric acid solution (500 ml).[2][8] Causality: The acidic medium is necessary to form the amine salt, which is soluble and ready for diazotization.
-
Cooling: Cool the resulting solution to 0°C in an ice bath. Causality: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical to prevent decomposition.
-
Diazotization: Slowly add a solution of sodium nitrite (e.g., 25.25 g, 0.37 mol) in water (50 ml) dropwise, keeping the temperature at 0°C.[2][8] Causality: The dropwise addition controls the exothermic reaction and prevents localized heating.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.[2][8]
-
Iodination: Slowly add a pre-cooled solution of potassium iodide (e.g., 70 g, 0.42 mol) in water (100 ml).[2][8] Causality: The iodide ion displaces the dinitrogen gas from the diazonium salt to form the C-I bond.
-
Warming and Reaction: Gradually warm the mixture to room temperature and stir overnight.[2][8] Causality: This allows the substitution reaction to proceed to completion.
-
Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic phases and remove the solvent under reduced pressure to yield the final product, 4-Chloro-2-iodophenol.[2][8] A yield of 99% has been reported for this procedure.[2][8]
Caption: Synthetic workflow for 4-Chloro-2-iodophenol.
Chemical Reactivity
The reactivity of 4-Chloro-2-iodophenol is governed by its three functional groups:
-
Phenolic Hydroxyl Group: This group confers acidity and can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
-
Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the high polarizability and good leaving group ability of iodide.[9] This makes the ortho position to the hydroxyl group a prime site for introducing new carbon-carbon or carbon-heteroatom bonds.
-
Chlorine Atom: The carbon-chlorine bond is significantly less reactive than the C-I bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position without affecting the 4-position.
This differential reactivity is a key strategic advantage in multi-step organic synthesis, enabling the construction of complex, polysubstituted aromatic compounds.
Applications in Research and Drug Development
4-Chloro-2-iodophenol is primarily used as a chemical intermediate.[4] Its applications include:
-
Synthesis of Lead Compounds: It serves as a starting material for creating novel molecular scaffolds for screening in drug discovery programs.[4]
-
Dyes and Pigments: The chromophoric nature of the substituted phenol ring makes it a precursor in the synthesis of certain dyes and pigments.[4]
-
Pharmaceutical Intermediates: Halogenated phenols are a common motif in many pharmaceutical agents. While direct applications of 4-Chloro-2-iodophenol itself are not widely documented, its analogs like 4-iodophenol are used in synthesizing agonists for receptors such as the estrogen β receptor.[10] The principles of its reactivity are directly transferable to the synthesis of pharmacologically active molecules.[9][11]
Safety, Handling, and Storage
As a toxic and irritant compound, proper safety protocols must be strictly followed when handling 4-Chloro-2-iodophenol.[4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][13]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1][12]
-
Skin Protection: Use impervious protective gloves and clothing to prevent skin contact.[1][12]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[12]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][13]
Storage:
-
Conditions: Store in a cool (2-8 °C recommended), dry, and well-ventilated area.[1]
-
Container: Keep the container tightly closed and sealed.[12][13]
-
Protection: Protect from light, air, and moisture. Storing under an inert gas is recommended.[1]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and get medical help.[1][12]
Conclusion
4-Chloro-2-iodophenol is a highly versatile and synthetically valuable intermediate. Its well-defined physicochemical properties, predictable reactivity, and established synthesis route make it a reliable building block for researchers in synthetic chemistry. The key to its utility lies in the differential reactivity of its halogen substituents, allowing for selective and controlled molecular elaboration. When handled with the appropriate safety precautions, this compound provides a powerful tool for the synthesis of novel organic molecules with potential applications in pharmaceuticals, materials science, and beyond.
References
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ChemBK. (2024). phenol, 4-chloro-2-iodo-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620234, 4-Chloro-2-iodophenol. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 71643-66-8 | 4-Chloro-2-iodophenol. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-CHLORO-2-IODOPHENOL | CAS 71643-66-8. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]
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Jabeen, H., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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